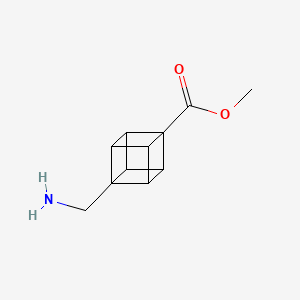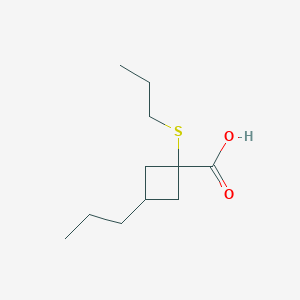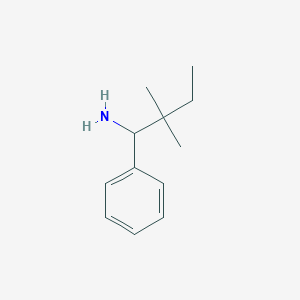
2,2-Dimethyl-1-phenylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-phenylbutan-1-amine is an organic compound with the molecular formula C12H19N It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate haloalkanes. For instance, the reaction of 2,2-dimethyl-1-phenylbutan-1-ol with ammonia under suitable conditions can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
2,2-Dimethyl-1-phenylbutan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,2-Dimethyl-1-phenylbutan-1-amine include:
- 2-Phenylpropan-1-amine
- 2,2-Dimethyl-1-phenylpropan-1-amine
- N-Methyl-2-phenylpropan-1-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
2,2-dimethyl-1-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3 |
Clé InChI |
ISHWNMOVJGMFAD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)
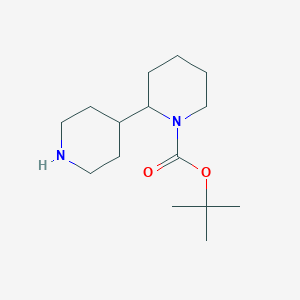
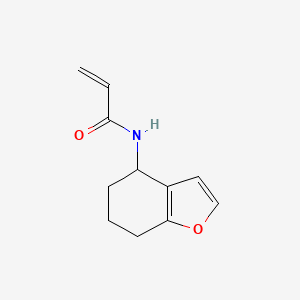
![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)
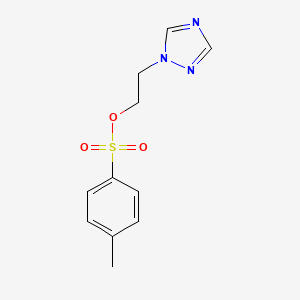
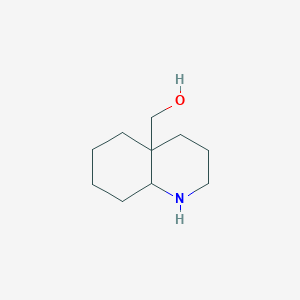
![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)

